molecular formula C12H10N2O2 B8519439 6,7-Dimethoxyquinoline-4-carbonitrile

6,7-Dimethoxyquinoline-4-carbonitrile

Cat. No.: B8519439
M. Wt: 214.22 g/mol
InChI Key: CMSQCVJWOZVATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxyquinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with methoxy groups at positions 6 and 7 and a cyano group at position 4. The compound’s methoxy and cyano substituents contribute to its electronic and steric properties, influencing solubility, reactivity, and binding interactions in biological systems.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-9-8(7-13)3-4-14-10(9)6-12(11)16-2/h3-6H,1-2H3

InChI Key

CMSQCVJWOZVATG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions (e.g., 3- vs. 4-cyano) and functional groups (e.g., Cl, OH, anilino). These variations critically impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Properties References
6,7-Dimethoxyquinoline-4-carbonitrile 6,7-OCH₃; 4-CN Cyano (C≡N) Not directly reported; inferred kinase inhibition potential
4-Chloro-6,7-dimethoxyquinoline 6,7-OCH₃; 4-Cl Chlorine (Cl) Synthetic intermediate; planar structure enhances crystallinity
6,7-Dimethoxy-4-hydroxyquinoline 6,7-OCH₃; 4-OH Hydroxyl (-OH) Increased solubility; potential metabolic instability
4-Anilino-6,7-dimethoxyquinoline-3-carbonitrile 6,7-OCH₃; 3-CN; 4-anilino Cyano (C≡N); anilino (Ar-NH) Potent EGFR kinase inhibitor (IC₅₀ < 1 µM)
7-(3-Chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile 6-OCH₃; 7-Cl-propox; 3-CN; 4-Cl Cyano; chloroalkoxy Intermediate in Bosutinib synthesis; moderate kinase affinity
Physicochemical Properties
  • Electron Effects: The 4-cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the quinoline ring compared to 4-Cl or 4-OH analogs. This enhances electrophilic reactivity at adjacent positions .
  • Planarity: Crystal data for 4-Cl-6,7-dimethoxyquinoline () reveals near-planar geometry, which may facilitate π-π stacking in protein binding pockets. The 4-CN analog likely adopts a similar conformation .

Research Findings and Implications

Positional Isomerism : The 3-CN vs. 4-CN configuration profoundly impacts kinase binding. While 3-CN analogs are validated EGFR inhibitors, 4-CN derivatives may target alternative residues or kinases, warranting further study .

Methoxy vs. Alkoxy Groups: 6,7-Dimethoxy substitution is common in bioactive quinolines, but replacing methoxy with larger alkoxy groups (e.g., ethoxy) can modulate steric effects and metabolic stability .

Functional Group Trade-offs : 4-OH analogs () exhibit higher solubility but lower metabolic stability compared to 4-CN or 4-Cl derivatives, suggesting a balance is needed for drug design .

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